molecular formula C23H21N5O2 B2749326 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-18-4

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2749326
CAS RN: 1251694-18-4
M. Wt: 399.454
InChI Key: TWBJYIZNRNSFAT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrrolidinone, a benzyl group, a tolyl group, and a triazolopyridazine. These functional groups suggest that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolidinone ring attached to a benzyl group, a tolyl group attached to a triazolopyridazine ring. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrrolidinone group might undergo reactions typical of lactams, while the benzyl group might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, are of significant interest in medicinal chemistry due to their biological and pharmacological properties. The synthesis of these compounds often involves innovative methodologies. For instance, Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines. This method features a metal-free oxidative N-N bond formation, highlighting an efficient route to construct complex heterocyclic skeletons with potential applications in drug discovery (Zheng et al., 2014).

Molecular Docking and In Vitro Screening

The development of heterocyclic compounds as potential therapeutic agents involves their synthesis followed by biological evaluation. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating their approach in generating compounds for in silico molecular docking screenings towards specific target proteins. These studies reveal moderate to good binding energies, indicating the potential of such derivatives in drug design and development (Flefel et al., 2018).

Structural Analysis and Pharmacological Properties

The structural elucidation of heterocyclic compounds is crucial for understanding their pharmacological properties. Sallam et al. (2021) provided an example of detailed structural analysis, including density functional theory calculations, Hirshfeld surface analysis, and energy frameworks, to understand the molecular interactions and stability of synthesized compounds. Such comprehensive analyses contribute to the optimization of heterocyclic compounds for specific therapeutic applications (Sallam et al., 2021).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of heterocyclic compounds are areas of significant interest. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antimicrobial activity against various bacterial strains and fungi. Such studies highlight the potential of heterocyclic compounds in addressing antimicrobial resistance and oxidative stress-related diseases (Hassan, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its properties in more detail .

properties

IUPAC Name

6-(4-methylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-4-8-18(9-5-16)20-12-13-21-25-27(23(30)28(21)24-20)15-17-6-10-19(11-7-17)26-14-2-3-22(26)29/h4-13H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJYIZNRNSFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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